N-([2,4'-bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-2-25-19-6-4-3-5-17(19)20(24)23-14-15-7-12-22-18(13-15)16-8-10-21-11-9-16/h3-13H,2,14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFPTHUSMFWQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 349.45 g/mol. The compound features a bipyridine moiety and an ethylthio group attached to a benzamide framework, which contributes to its unique properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry and its interactions with various biological targets. Preliminary studies suggest that it may influence biochemical pathways by binding to specific proteins or enzymes, thereby modulating their functions.
Biological Activities
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing bipyridine and benzamide structures have shown cytotoxic effects on various human cancer cell lines. In particular, compounds similar to this compound have demonstrated IC50 values below 100 µM against cell lines such as HCT-116 and HeLa .
2. Antimicrobial Activity
The compound's potential antimicrobial properties are noteworthy. Studies have shown that related compounds exhibit formidable antibacterial effects against diverse strains of Gram-positive bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 50 µM against Escherichia coli and Staphylococcus aureus .
3. Enzyme Inhibition
this compound may also act as an enzyme inhibitor. Its structural similarity to other enzyme inhibitors suggests that it could interact with active sites of specific enzymes, thereby inhibiting their activity and influencing metabolic pathways.
Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of several bipyridine derivatives, including this compound. The results indicated that these compounds induced apoptosis in cancer cell lines through mechanisms involving caspase activation and alterations in mitochondrial membrane potential .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of related compounds against various pathogens. The results revealed that several derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, emphasizing the potential utility of this compound in treating infections caused by resistant strains .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide | Contains thiourea and pyridine | Antimicrobial |
| 4-Amino-N-[2-(diethylamino) ethyl]benzamide | Contains diethylamino group | Anticancer |
| 3-Pyridyl-N-benzamides | Substituted benzamides | Enzyme inhibitors |
| This compound | Bipyridine and ethylthio groups | Anticancer/Antimicrobial |
This table highlights the diversity within the chemical class while emphasizing the unique structural features of this compound that may confer distinct biological properties compared to its analogs.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations:
- Bipyridine vs.
- Ethylthio vs. Methoxy/Chloro Groups : The ethylthio substituent in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to methoxy (Rip-B, logP ~2.8) or chloro groups (compound 4c, logP ~4.0), affecting membrane permeability and metabolic stability .
- Sulfur-Containing Moieties : Both the ethylthio group (target compound) and thiophenyl () enhance sulfur-mediated interactions, but the ethylthio chain may confer greater flexibility in binding compared to rigid heterocycles .
Q & A
Q. Key Conditions :
- Solvents: DMF or DMSO for solubility of intermediates.
- Temperature: Room temperature for coupling; reflux for alkylation.
- Protecting Groups: Boc-protected amines may prevent side reactions .
Which spectroscopic and analytical methods are most effective for characterizing this compound, and how are data discrepancies addressed?
Basic Research Question
Primary Methods :
Q. Data Validation :
- Statistical Analysis : Use ANOVA with Duncan’s post hoc test for replicate experiments (n=6) to address variability .
- Elemental Analysis : Carbon/nitrogen ratios verify purity (>95%) .
What in vitro biological assays are recommended for initial evaluation of its bioactivity, and how should experimental replicates be designed?
Basic Research Question
Assays :
Q. Experimental Design :
- Replicates : Six replicates per condition to ensure statistical power.
- Controls : Include positive controls (e.g., staurosporine for cytotoxicity) and vehicle-only groups .
How can structure-activity relationship (SAR) studies be designed to explore the role of the ethylthio and bipyridyl groups in biological activity?
Advanced Research Question
SAR Strategies :
Q. Evaluation :
- Compare IC50 values across analogs using dose-response curves.
- Computational Modeling : Dock modified structures into target proteins (e.g., Nek2) using software like AutoDock .
What computational approaches are used to predict molecular targets, and how can docking studies be validated experimentally?
Advanced Research Question
Methods :
Q. Validation :
- Mutagenesis : Introduce point mutations in predicted binding residues (e.g., Lys45 in Nek2) to disrupt activity .
- SPR/BLI : Measure binding kinetics (KD) to confirm docking predictions .
What strategies mitigate contradictions in biological activity data across different studies?
Advanced Research Question
Approaches :
- Standardized Protocols : Adopt CLIA-certified cell lines and assay conditions (e.g., 10% FBS in DMEM) .
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability .
- Orthogonal Assays : Confirm antiproliferative effects via both MTT and colony formation assays .
How are in vivo pharmacokinetic properties assessed, and what formulation considerations enhance bioavailability?
Advanced Research Question
Pharmacokinetics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
